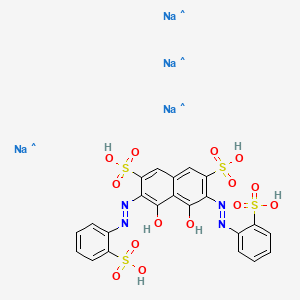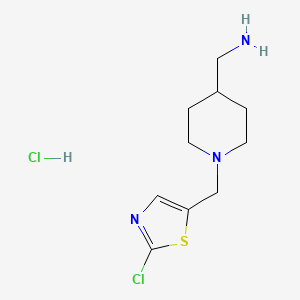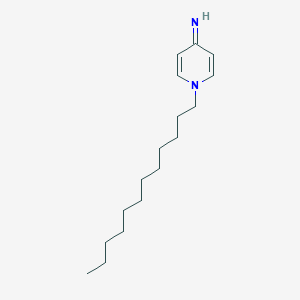
1-dodecylpyridin-4(1H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-dodecylpyridin-4(1H)-imine is an organic compound that belongs to the class of pyridines It is characterized by a long dodecyl chain attached to the nitrogen atom of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-dodecylpyridin-4(1H)-imine typically involves the reaction of pyridine with a dodecyl halide under basic conditions. The reaction can be carried out using a variety of bases, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or acetonitrile. The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-dodecylpyridin-4(1H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The dodecyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or thiolates can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1-dodecylpyridin-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-dodecylpyridin-4(1H)-imine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of membrane interactions due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 1-dodecylpyridin-4(1H)-imine involves its interaction with biological membranes and proteins. The long dodecyl chain allows the compound to insert into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the pyridine ring can interact with various protein targets, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-decylpyridin-4(1H)-imine: Similar structure but with a shorter alkyl chain.
1-tetradecylpyridin-4(1H)-imine: Similar structure but with a longer alkyl chain.
4-dodecylpyridine: Lacks the imine group, affecting its reactivity and applications.
Uniqueness
1-dodecylpyridin-4(1H)-imine is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly useful in applications requiring amphiphilic compounds. Its ability to undergo various chemical reactions also adds to its versatility in research and industrial applications.
Propiedades
Fórmula molecular |
C17H30N2 |
|---|---|
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
1-dodecylpyridin-4-imine |
InChI |
InChI=1S/C17H30N2/c1-2-3-4-5-6-7-8-9-10-11-14-19-15-12-17(18)13-16-19/h12-13,15-16,18H,2-11,14H2,1H3 |
Clave InChI |
JDGQYAUETBNXKG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN1C=CC(=N)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


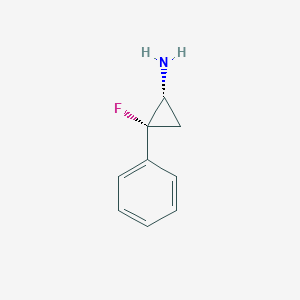
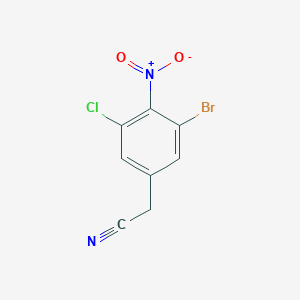
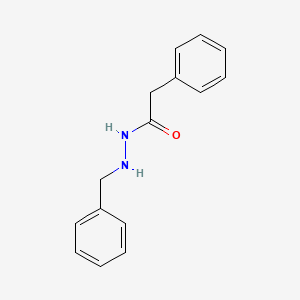
![1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12817183.png)

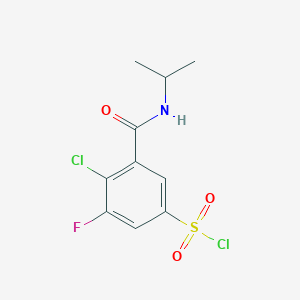
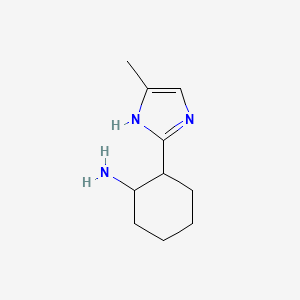
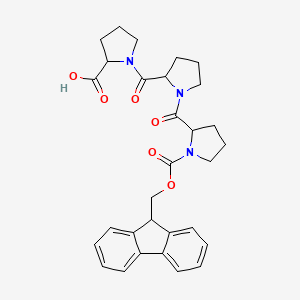
![(2,5-Diiodo-phenyl)-[4-(tetrahydro-furan-3-yloxy)-phenyl]-methanone](/img/structure/B12817214.png)

